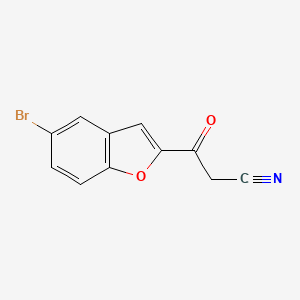

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile

CAS No.: 1135283-25-8

Cat. No.: VC3353891

Molecular Formula: C11H6BrNO2

Molecular Weight: 264.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1135283-25-8 |

|---|---|

| Molecular Formula | C11H6BrNO2 |

| Molecular Weight | 264.07 g/mol |

| IUPAC Name | 3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 |

| Standard InChI Key | NQWCBYYXSVRBQC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N |

Introduction

Structural Characteristics and Basic Properties

Molecular Identity and Classification

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile belongs to the class of heterocyclic compounds containing both benzofuran and nitrile functional groups. The compound features a benzofuran core structure (a fused benzene and furan ring system) with a bromine substituent at the 5-position and a 3-oxopropanenitrile group at the 2-position. It is identified in chemical databases with the CAS number 1135283-25-8 . The compound is also known by several synonyms including 2-Benzofuranpropanenitrile, 5-bromo-β-oxo-, and 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile .

The fundamental architecture of this molecule combines the aromatic stability of the benzofuran system with the highly reactive nitrile and ketone functional groups, creating a versatile scaffold for further chemical transformations. The presence of these multiple reactive sites contributes to its value in organic synthesis and medicinal chemistry research.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature with a documented melting point range of 163-165°C . Its molecular formula is C11H6BrNO2, corresponding to a precise molecular weight of 264.07 g/mol . The exact mass, determined through high-resolution mass spectrometry, is 262.95819 Da .

The three-dimensional structure reveals important spatial arrangements that influence its reactivity. The compound contains 3 hydrogen bond acceptor sites and no hydrogen bond donor groups, as determined by computational analysis . The molecule possesses 2 rotatable bonds, which contributes to its conformational flexibility in solution and when interacting with various reagents .

Physiochemical Properties

Computed Properties and Parameters

The physiochemical profile of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile has been characterized through various computational methods. These properties have significant implications for its behavior in chemical reactions, its potential pharmacological applications, and its handling in laboratory settings.

Below is a comprehensive table summarizing the key computed properties of the compound:

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 264.07 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 2.9 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 262.95819 Da | Computed by PubChem 2.1 |

| Melting Point | 163-165°C | Experimental determination |

| Hazard Classification | Irritant | Safety assessment |

The lipophilicity value (XLogP3-AA) of 2.9 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining reasonable aqueous solubility . This balance is particularly important when considering the compound's potential applications in medicinal chemistry or as a synthetic intermediate.

Spectroscopic Characteristics

Spectroscopic data for 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile and its derivatives provide valuable insights into their structural features. For derivatives synthesized from this compound, infrared spectroscopy reveals characteristic absorption bands for functional groups such as NH (approximately 3205 cm⁻¹), CH aromatic (approximately 3040 cm⁻¹), CN (approximately 2209 cm⁻¹), and CO (approximately 1634 cm⁻¹) . While these values are from derivative compounds, they indicate the typical spectroscopic features of the functional groups present in the parent structure.

The ¹H NMR spectroscopic data of derivatives shows signals in the aromatic region (approximately δ 7.23-8.22 ppm), which can be attributed to the benzofuran moiety and other aromatic substituents . These spectroscopic fingerprints are essential for structure verification and purity assessment during synthesis and analysis.

Synthetic Applications and Reactions

Role as a Synthetic Precursor

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile has emerged as a valuable starting material in the synthesis of diverse heterocyclic compounds. Research has demonstrated its versatility in creating novel molecular structures with potential biological and pharmaceutical applications. The compound's reactive functional groups—particularly the cyano and carbonyl moieties—provide excellent sites for various transformations.

A significant application involves the reaction of this compound (referred to as compound 1 in specific research) with diazonium salts derived from heterocyclic amines . This synthetic pathway has been utilized to prepare a series of novel heterocyclic compounds designated as compounds 3a-e, as detailed in recent publications . The reaction proceeds smoothly in ethanol containing sodium acetate solution under stirring conditions, yielding the desired products with good efficiency.

Reactions with Diazonium Salts and Hydrazonoyl Halides

One of the most significant reactions of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is its treatment with various diazonium salts. When reacted with diazonium salts of heterocyclic amines (designated as compounds 2a-e in research literature), it yields corresponding derivatives (3a-e) . The structure confirmation of these products relies on elemental analysis and spectral data.

For example, the ¹H NMR spectrum of one derivative (compound 3a) revealed characteristic signals at δ=6.48 ppm (singlet, 1H, attributed to pyrazole), 7.21-7.79 ppm (multiplet, 9H, attributed to aromatic protons), and 8.81 and 9.24 ppm (singlets, 2H, attributed to two NH groups) . These spectroscopic data confirm the successful incorporation of the diazonium component into the molecular structure.

Additionally, this compound reacts with benzenediazonium chloride and 4-methyl benzenediazonium chloride to produce derivatives designated as 5a and 5b . The structural elucidation of these products was achieved through spectroscopic analysis, with the ¹H NMR spectrum of compound 5b showing signals at δ=2.40 ppm (singlet, 3H, CH₃), 7.23-8.22 ppm (multiplet, 8H, aromatic protons), and 15.44 ppm (singlet, 1H, NH) .

Another significant transformation involves the reaction of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile with hydrazonoyl halides (compounds 6a-c), resulting in the formation of pyrazole derivatives (compounds 8a-c) . These pyrazole-containing compounds represent an important class of heterocycles with potential biological activities.

Comparative Reactivity with Related Compounds

Reactivity Patterns of Benzofuran Derivatives

The chemical behavior of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile can be better understood by comparing it with related benzofuran derivatives. Benzofuran itself is a heterocyclic aromatic compound consisting of fused benzene and furan rings, with a melting point between 173-175°C and a density of 1.095 g/mL at 20°C . The incorporation of the 3-oxopropanenitrile group and the bromine substituent significantly alters the chemical properties and reactivity patterns.

Research on related compounds shows that 3-(benzofuran-2-yl)-3-oxopropanenitrile (compound 9, which lacks the bromine substituent) exhibits similar reactivity but with some distinct differences . For instance, this unsubstituted analog reacts with phenyl isothiocyanate and various halogenated compounds (ethyl chloroacetate, chloroacetone, and chloroacetonitrile) to produce compounds 10-12, demonstrating the versatility of the 3-oxopropanenitrile functional group in heterocyclic synthesis .

Structure-Reactivity Relationships

The presence of the bromine atom at the 5-position of the benzofuran moiety in 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile influences its electronic distribution and, consequently, its reactivity. Bromine, being an electron-withdrawing group, affects the electron density in the aromatic system, potentially enhancing the electrophilicity of certain positions. This electronic effect can modulate the compound's reactivity in nucleophilic addition reactions and other transformations.

Additionally, the 3-oxopropanenitrile group provides multiple sites for chemical reactions. The carbonyl group can undergo nucleophilic addition, while the methylene group adjacent to both the carbonyl and nitrile functions exhibits enhanced acidity due to the electron-withdrawing effect of these groups. This acidic character makes it susceptible to deprotonation under basic conditions, enabling various condensation reactions with electrophiles.

Synthetic Methodologies and Reaction Mechanisms

Synthesis Schemes and Approaches

The literature documents several approaches to synthesize and modify 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile. One significant reaction scheme involves its treatment with diazonium salts of heterocyclic amines in ethanol containing sodium acetate . This protocol represents an efficient method for constructing novel heterocyclic systems starting from this versatile benzofuran derivative.

The reaction with hydrazonoyl halides provides access to pyrazole derivatives, expanding the structural diversity that can be achieved using this compound as a starting material . These synthetic methodologies highlight the importance of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile as a building block in heterocyclic chemistry.

Reaction Mechanisms

The mechanisms of reactions involving 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile typically involve the initial activation of its reactive sites, particularly the methylene group between the carbonyl and nitrile functions. In reactions with diazonium salts, for example, the methylene group may undergo deprotonation to form a nucleophilic carbon, which then attacks the electrophilic nitrogen of the diazonium salt.

For the formation of pyrazole derivatives through reaction with hydrazonoyl halides, the mechanism likely involves a 1,3-dipolar cycloaddition or a stepwise process involving nucleophilic attack followed by cyclization. The specific mechanisms depend on the exact reaction conditions and the nature of the reagents involved.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume